REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][C:3]2[S:6][CH:7]=[CH:8][C:2]1=2.[Li]C(C)(C)C.[CH3:14][Sn:15](Cl)([CH3:17])[CH3:16]>O1CCCC1>[CH3:14][Sn:15]([CH3:17])([CH3:16])[C:5]1[S:1][C:2]2[CH:8]=[C:7]([Sn:15]([CH3:17])([CH3:16])[CH3:14])[S:6][C:3]=2[CH:4]=1
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
S1C2=C(C=C1)SC=C2
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[Li]C(C)(C)C
|
Name
|
organolithium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C[Sn](C)(C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Sn](C)(C)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 20 min at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 3-neck round bottom flask equipped with an argon inlet
|
Type
|
ADDITION
|
Details
|
After completion of the addition
|
Type
|
TEMPERATURE
|
Details
|
then warmed up with an isopropanol bath at room temperature for 30 minutes during which a yellow precipitate
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled back at −78° C.
|
Type
|
TEMPERATURE
|
Details
|
After warming to room temperature the solution
|
Type
|
STIRRING
|
Details
|
was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
then was poured into ice-cold water
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was further extracted with hexane
|
Type
|
WASH
|
Details
|
The combined organic phase were washed with cold water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
to yield a grey-brown solid
|
Type
|
CUSTOM
|
Details
|
The product was purified by precipitation of a chloroform solution into methanol
|
Type
|
FILTRATION
|
Details
|
followed by filtration (13.2 g, 53%)
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
C[Sn](C1=CC2=C(S1)C=C(S2)[Sn](C)(C)C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |